(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-[(E)-(4-chlorophenyl)methoxyiminomethyl]-3-pyridin-4-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-16-3-1-14(2-4-16)12-21-20-11-15(10-18)9-13-5-7-19-8-6-13/h1-9,11H,12H2/b15-9+,20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFCKMWWBCGUBP-GMXKPAPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC(=CC2=CC=NC=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C(=C/C2=CC=NC=C2)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile , commonly referred to by its CAS number 339106-61-5 , has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H12ClN3O
- Molecular Weight : 247.71 g/mol
- CAS Number : 339106-61-5
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. It has been shown to act as a modulator of several key signaling pathways, including:
- VEGF Signaling Pathway : The compound may influence the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis and endothelial cell function. It promotes phosphorylation of proteins involved in this pathway, such as KDR (VEGFR2) and AKT1, leading to enhanced cell survival and proliferation under certain conditions .
- CYP450 Enzyme Interaction : In vitro studies indicate that the compound exhibits inhibitory activity against certain cytochrome P450 enzymes, particularly CYP450 1A2 and CYP450 2D6. This suggests potential implications for drug-drug interactions and metabolic pathways in humans .
- Nitric Oxide Production : The compound has been implicated in the induction of nitric oxide (NO) production through endothelial cells, which plays a vital role in vascular homeostasis and signaling .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : In a study assessing the anticancer properties of various derivatives of this compound, it was found that modifications to the chlorophenyl group significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values indicated a dose-dependent response, with some derivatives achieving IC50 values below 10 µM .
- Inflammation Model : Research involving an animal model of inflammation demonstrated that administration of the compound led to a significant reduction in markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
- Microbial Resistance : A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential utility in treating resistant infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Electronic Effects :
- The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-fluorophenyl analogue or 4-methylphenyl derivatives . This influences reactivity in nucleophilic additions or charge-transfer interactions.
- The pyridin-4-yl group enhances solubility in polar solvents relative to naphthyl or methylphenyl substituents .
Stereochemical Influence: The (Z)-configuration at the C2-C3 double bond and (E)-imino group in the target compound likely stabilize planar conformations, critical for π-π stacking in crystalline states. Similar trends are observed in sulfonamide derivatives .
Spectroscopic Signatures :
- NMR : The target’s pyridinyl proton signals (δ ~8.5–7.5 ppm) differ from naphthyl (δ ~7.0–8.5 ppm) or fluorophenyl (δ ~6.8–7.3 ppm) analogues due to ring current effects .
- UV-Vis : Conjugation length and substituent electronegativity shift λmax; e.g., chlorophenyl groups induce bathochromic shifts vs. methylphenyl .
Crystallographic Data :
- Software like SHELXL and ORTEP are used to resolve anisotropic displacement parameters. The pyridinyl group in the target may adopt coplanar geometry with the enenitrile backbone, similar to sulfonamide derivatives .
Physicochemical Properties: Solubility: Pyridinyl enhances aqueous solubility compared to naphthyl . Thermal Stability: Methoxyimino groups (as in ) reduce thermal degradation thresholds compared to bulkier substituents.
Q & A
Q. What are the standard synthetic routes for preparing (2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile?
The compound is synthesized via a multi-step condensation reaction. A typical protocol involves:
- Reacting 4-chlorobenzaldehyde derivatives with a pyridinyl-containing amine under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the imine intermediate .
- Subsequent nitrile group introduction via nucleophilic substitution or cyanation reactions.
- Reaction optimization: Temperature (60–80°C), solvent polarity, and base strength are critical for regioselectivity and Z/E isomer control .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR : Analyze coupling constants (e.g., ) to distinguish Z/E isomers. The pyridinyl protons typically resonate at δ 8.5–9.0 ppm, while the imine proton appears near δ 8.2 ppm .
- IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and imine (C=N) absorption at ~1600–1650 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What crystallographic tools are recommended for resolving its crystal structure?
- Use SHELX (SHELXL for refinement, SHELXS for structure solution) to process single-crystal X-ray data. Input files should include HKLF4 format intensity data .
- OLEX2 or WinGX interfaces simplify structure visualization and refinement parameter adjustments .
Advanced Research Questions
Q. How to address discrepancies between experimental and computational structural data (e.g., bond lengths, angles)?
- Step 1 : Cross-validate experimental data (X-ray or neutron diffraction) with DFT-optimized geometries (e.g., B3LYP/6-311G** level). Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects or thermal motion .
- Step 2 : Use Hirshfeld surface analysis (via CrystalExplorer) to identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing the solid-state structure .
Q. What strategies optimize reaction yields while minimizing isomerization during synthesis?
- Kinetic Control : Conduct reactions at lower temperatures (e.g., 0–25°C) to favor the Z-isomer.
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and reduce side products .
- In-situ Monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates before isomerization occurs .
Q. How to resolve high R-factor values during crystallographic refinement?
Q. What computational methods predict the compound’s electronic properties for bioactivity studies?
- Frontier Molecular Orbitals (FMO) : Calculate HOMO-LUMO gaps (ΔE) using Gaussian09 at the M06-2X/def2-TZVP level to assess reactivity. Lower ΔE (<4 eV) suggests potential for charge-transfer interactions .
- Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., kinases or receptors). Validate poses with MD simulations (NAMD/GROMACS) .
Q. How to analyze conflicting biological activity data across structurally analogous compounds?
- SAR Studies : Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity. For example, 4-chlorophenyl derivatives often show enhanced antimicrobial activity over methoxy analogs due to increased lipophilicity .
- Assay Validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobial tests) to isolate compound-specific effects from experimental variability .
Methodological Guidance Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Isomerization | Low-temperature kinetic control | |
| Low Yield | Catalytic ZnCl₂ or microwave-assisted synthesis | |
| Purification | Column chromatography (silica gel, hexane/EtOAc) |
Critical Analysis of Contradictions
- Isomer Stability : and report conflicting Z/E ratios for similar compounds. This may arise from solvent polarity (e.g., ethanol vs. DMF) affecting transition-state stabilization .
- Biological Activity : While highlights anticancer potential, structurally related compounds in show negligible activity. Differences in assay protocols (e.g., cell lines, exposure time) likely contribute .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
